
Propionylcarnitine
Descripción general
Descripción
Propionylcarnitine is a naturally occurring derivative of carnitine, an essential cofactor in fatty acid metabolism. It plays a crucial role in the metabolism of both carbohydrates and lipids, leading to an increase in ATP generation. This compound is known for its protective effects against oxidative damage and its potential therapeutic applications in cardiovascular diseases, including peripheral arterial disease, chronic heart failure, and stable angina .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propionylcarnitine can be synthesized through the esterification of carnitine with propionic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Carnitine+Propionic Acid→this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Metabolic Conversion Pathways
Propionylcarnitine participates in two major metabolic pathways:
Propionate Metabolism to Succinyl-CoA
This compound translocates propionyl groups into mitochondria, where it is reconverted to propionyl-CoA. This enters the methylmalonyl pathway , ultimately forming succinyl-CoA for the tricarboxylic acid (TCA) cycle.
Key Steps:
-
Hydrolysis:
-
Carboxylation:
-
Isomerization:
Interaction with Biomembranes
This compound stabilizes cellular membranes under ischemic conditions by reducing lipid peroxidation and maintaining membrane fluidity.
Study System | Findings | References |
---|---|---|
Ischemic Rat Hearts | Reduced membrane damage during acidosis | |
In Vitro Lipid Peroxidation | Scavenges superoxide radicals () |
Degradation and Excretion
This compound undergoes renal excretion or mitochondrial β-oxidation. Its plasma half-life in humans is 1.09 hours after a 1 g dose, with clearance rates of .
Metabolites:
Pharmacological Modulation
Emerging therapies, such as mRNA-3927, aim to enhance this compound metabolism by restoring propionyl-CoA carboxylase (PCC) activity in propionic acidemia .
Therapeutic Target | Mechanism | Outcome | References |
---|---|---|---|
PCC Enzyme Replacement | Increases propionyl-CoA → succinyl-CoA flux | Reduces toxic metabolites (2-MC, 3-HP) |
Analytical Detection Methods
This compound is quantified via tandem mass spectrometry (LC-MS/MS) in clinical settings.
Biomarker | Clinical Relevance | Detection Range | References |
---|---|---|---|
Plasma C3/C2 Ratio | Diagnostic for propionic acidemia |
Key Research Findings
-
This compound’s anaplerotic role in replenishing TCA intermediates improves cardiac recovery post-ischemia .
-
Genetic variants (e.g., CELSR2 rs629301) influence serum this compound levels, linking metabolism to cardiovascular risk .
-
Pharmacokinetic studies show dose-dependent increases in plasma exposure ( at 8 g doses) .
This synthesis of biochemical, metabolic, and therapeutic data underscores this compound’s multifaceted reactivity and its critical role in energy metabolism and disease modulation.
Aplicaciones Científicas De Investigación
Introduction to Propionylcarnitine
This compound, a naturally occurring derivative of carnitine, plays a significant role in cellular metabolism, particularly in the transport of fatty acids into mitochondria for energy production. Its applications span various clinical areas, notably in cardiovascular health, metabolic disorders, and chronic fatigue syndrome. This article explores the multifaceted applications of this compound, supported by comprehensive data tables and documented case studies.
Cardiovascular Health
1. Peripheral Arterial Disease
this compound has shown promise in improving exercise performance and walking capacity in patients with peripheral arterial disease. A systematic review indicated that it was associated with a net improvement of 16 meters in peak walking distance compared to placebo, highlighting its potential as a therapeutic agent for claudication symptoms .
2. Heart Failure and Angina
Clinical trials have suggested that this compound may benefit patients with chronic heart failure and stable angina, particularly those with comorbid conditions such as type 2 diabetes mellitus. It acts as an antiradical agent, protecting cardiac tissues from oxidative damage and possibly preventing the progression of atherosclerosis .
Metabolic Disorders
3. Insulin Resistance
Recent studies have indicated that this compound can improve cardiometabolic alterations associated with insulin resistance. It may enhance lipid metabolism and ATP generation, which are critical in managing metabolic syndrome .
4. Mucopolysaccharidosis
Research has identified this compound as a new biomarker for oxidative stress in patients with mucopolysaccharidosis. The compound's levels were significantly lower in affected individuals compared to healthy controls, suggesting its utility in monitoring disease progression and treatment efficacy .
Chronic Fatigue Syndrome
5. Treatment Efficacy
In a randomized controlled trial involving chronic fatigue syndrome patients, this compound demonstrated significant improvements in general fatigue and attention concentration over 24 weeks of treatment. Results indicated that 63% of patients reported substantial improvement when treated with this compound alone .
Table 1: Clinical Trial Outcomes of this compound
Study Focus | Population | Treatment Duration | Key Findings |
---|---|---|---|
Peripheral Arterial Disease | 440 patients | Various | +16 meters improvement in peak walking distance |
Chronic Heart Failure | Patients with heart failure | 12 weeks | Improved cardiac function markers |
Chronic Fatigue Syndrome | 90 patients | 24 weeks | 63% improvement in fatigue levels |
Mucopolysaccharidosis | 27 patients | N/A | Lower levels of this compound linked to oxidative stress |
Table 2: Comparison of this compound and Acetylcarnitine Effects
Treatment Type | General Fatigue Improvement (%) | Mental Fatigue Improvement (%) |
---|---|---|
This compound | 63% | N/A |
Acetylcarnitine | 59% | 63% |
Combined Treatment | 37% | N/A |
Case Study: Cardiovascular Benefits
A study involving patients with stable coronary artery disease indicated that elevated plasma levels of this compound were predictive of better cardiovascular outcomes. Patients exhibiting higher levels were associated with improved functional capacity and lower inflammatory markers over a two-year follow-up period .
Case Study: Chronic Fatigue Syndrome
In an open-label study on chronic fatigue syndrome, treatment with this compound resulted in significant improvements in fatigue scores compared to baseline measures. The findings suggest that this compound could serve as an effective adjunct therapy for managing symptoms associated with chronic fatigue syndrome .
Mecanismo De Acción
Propionylcarnitine exerts its effects by increasing the intracellular pool of carnitine, which is essential for the transport of fatty acids into the mitochondria for β-oxidation. It exhibits a high affinity for the enzyme carnitine acetyltransferase, facilitating the conversion into propionyl-coenzyme A and free carnitine. This process enhances ATP generation and protects tissues from oxidative damage by scavenging free radicals .
Comparación Con Compuestos Similares
Acetylcarnitine: Similar to propionylcarnitine, acetylcarnitine is a derivative of carnitine that penetrates the blood-brain barrier and is used for neuroprotection.
L-carnitine: The parent compound, L-carnitine, is essential for fatty acid metabolism and is widely used in dietary supplements.
Uniqueness of this compound: this compound is unique in its ability to enhance ATP generation and protect against oxidative damage, making it particularly beneficial for cardiovascular health. Its specific role in improving endothelial function and preventing atherosclerosis sets it apart from other carnitine derivatives .
Actividad Biológica
Propionylcarnitine (PLC) is a derivative of L-carnitine, a nutrient that plays a crucial role in the metabolism of fatty acids and energy production within cells. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders, cardiovascular health, and exercise performance. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical studies, and implications for health.
This compound functions primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation, thereby enhancing energy production. Additionally, it plays a role in the detoxification of acyl-CoA derivatives, which can accumulate in certain metabolic disorders. The following mechanisms have been identified:
- Fatty Acid Transport : PLC aids in the transport of fatty acids across mitochondrial membranes.
- Acyl-CoA Detoxification : It helps eliminate toxic acyl-CoA compounds, particularly in conditions like propionic acidemia .
- Oxidative Stress Reduction : this compound has been shown to reduce oxidative stress by modulating reactive oxygen species (ROS) levels .
Cardiovascular Health
A significant body of research has focused on the effects of this compound in patients with chronic heart failure. A notable study evaluated its impact on exercise capacity among patients receiving standard heart failure treatments. The findings indicated:
- Exercise Capacity Improvement : While the primary endpoint was not met statistically, there was a trend towards improved exercise duration in patients with preserved cardiac function (P<0.01) when stratified by ejection fraction .
- Safety Profile : this compound demonstrated a good safety profile with no significant adverse effects reported during trials .
Peripheral Artery Disease
A systematic review and meta-analysis assessed the efficacy of this compound in improving exercise performance for patients with peripheral artery disease (PAD). Key results included:
- Improvement in Peak Walking Distance : Patients taking PLC showed a significant increase in peak walking distance by an average of 16 meters compared to placebo (P=0.002) .
- Inconsistency Across Trials : Despite these findings, results varied among studies, indicating the need for further research to confirm these benefits consistently .
Metabolic Disorders
Research has highlighted this compound's role as a biomarker for metabolic disorders. A study utilizing metabolomics identified this compound as a key marker in differentiating between healthy individuals and those with specific metabolic conditions such as methylmalonic acidemia (MMA) and propionic acidemia (PA) . This underscores its potential utility in clinical diagnostics.
Data Table: Summary of Clinical Studies
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study on Propionic Acidemia : Treatment with L-carnitine enhanced this compound excretion in patients with propionic acidemia, suggesting its role in managing this condition by promoting detoxification pathways .
- Infant Metabolic Screening : A clinical case involving a premature infant highlighted elevated levels of this compound as a marker for metabolic disturbance, emphasizing its utility in newborn screening programs .
Q & A
Basic Research Questions
Q. What is the role of propionylcarnitine in metabolic disorders, and how is it quantified in clinical studies?
this compound (C3) is a critical biomarker for diagnosing metabolic disorders such as propionic acidemia, methylmalonic acidemia, and succinyl-CoA ligase deficiency . Quantification typically involves tandem mass spectrometry (MS/MS) in dried blood spots (DBS) or serum/plasma, with molar ratios (e.g., C3/C4) enhancing diagnostic specificity . Standard assays report concentrations in mass/volume (e.g., μg/mL) or moles/volume (μmol/L), though methodological consistency is crucial to avoid discrepancies .
Q. What experimental protocols are recommended for measuring this compound in human samples?
- Sample Preparation : Use validated protocols for DBS (e.g., punch diameter, extraction buffer) or plasma/serum (e.g., centrifugation at 1,500 × g for 10 minutes) .
- Analytical Methods : MS/MS with isotope-labeled internal standards (e.g., deuterated this compound) to ensure precision. Report limits of detection (LOD) and quantification (LOQ) .
- Ethical Compliance : Obtain informed consent and adhere to institutional review board (IRB) guidelines, particularly for pediatric or vulnerable populations .
Q. How do researchers differentiate this compound from structurally similar acylcarnitines in assays?
Chromatographic separation (e.g., hydrophilic interaction liquid chromatography, HILIC) paired with MS/MS allows resolution of isobaric compounds like isobutyrylcarnitine (C4). Quantify using precursor/product ion transitions (e.g., m/z 218 → 85 for C3) .
Advanced Research Questions
Q. What methodological challenges arise in longitudinal studies of this compound levels, and how are they addressed?
Longitudinal studies face variability due to dietary intake, circadian rhythms, or medication interactions. Mitigation strategies include:
- Standardized Sampling : Collect samples at consistent times (e.g., fasting morning samples).
- Covariate Adjustment : Use multivariate regression models to control for age, sex, and comorbidities .
- Quality Control : Include intra- and inter-day replicates to assess assay stability .
Q. How can conflicting data on this compound's role in mitochondrial dysfunction be resolved?
Discrepancies often stem from heterogeneous study designs (e.g., in vitro vs. in vivo models). Approaches include:
- Meta-Analysis : Pool data from studies with comparable methodologies (e.g., animal models with knockout PCCA/PCCB genes) .
- Mechanistic Studies : Combine metabolomic profiling with functional assays (e.g., ATP production rates) to clarify causal relationships .
Q. What advanced statistical methods are appropriate for analyzing this compound's association with disease severity?
- Machine Learning : Cluster analysis to identify subgroups with distinct C3/C2 or C3/C16 molar ratios .
- Pathway Enrichment : Integrate C3 levels with genomic or proteomic datasets to map metabolic pathways (e.g., propionate metabolism) .
Q. Methodological Design and Validation
Q. How should researchers validate a new assay for this compound in multi-center trials?
- Cross-Lab Harmonization : Use shared reference materials and standard operating procedures (SOPs).
- Performance Metrics : Report intraclass correlation coefficients (ICC) for inter-lab reproducibility .
- Regulatory Alignment : Follow NIH or ICH guidelines for preclinical/clinical assay validation .
Q. What are the best practices for incorporating this compound data into population-level studies?
- Data Normalization : Adjust for batch effects using ComBat or similar algorithms.
- Public Databases : Deposit raw data in repositories like Metabolomics Workbench for transparency .
Q. Tables for Reference
Table 1 : Key Biomarkers and Associated Disorders Involving this compound
Table 2 : Recommended Analytical Parameters for this compound Assays
Parameter | DBS (Dried Blood Spots) | Serum/Plasma |
---|---|---|
LOD | 0.05 μmol/L | 0.02 μmol/L |
LOQ | 0.1 μmol/L | 0.05 μmol/L |
Precision (CV%) | <15% | <10% |
Q. Ethical and Reporting Standards
Q. What ethical considerations are critical when studying this compound in pediatric populations?
- Informed Consent : Use age-appropriate assent forms and parental consent.
- Data Anonymization : Ensure compliance with HIPAA or GDPR for genetic/metabolomic data .
Q. How should researchers address limitations in this compound studies (e.g., small sample sizes)?
Propiedades
IUPAC Name |
(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAHZIUFPNSHSL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173883 | |
Record name | Levocarnitine propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis. | |
Record name | PROPIONYL-L-CARNITINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
20064-19-1, 17298-37-2 | |
Record name | (-)-Propionylcarnitine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20064-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levocarnitine propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020064191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levocarnitine propionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15980 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levocarnitine propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOCARNITINE PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HU2UI27HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROPIONYL-L-CARNITINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.